molecular formula C25H22ClF2N7O2 B12467325 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide

Cat. No.: B12467325
M. Wt: 525.9 g/mol
InChI Key: QOCPAZBKMSWNBI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and fluorinated aromatic compounds, such as:

  • 4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazine
  • N-(5-chloro-2-methoxyphenyl)alaninamide

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22ClF2N7O2

Molecular Weight

525.9 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(5-chloro-2-methoxyphenyl)propanamide

InChI

InChI=1S/C25H22ClF2N7O2/c1-14(22(36)30-20-13-15(26)11-12-21(20)37-2)29-23-33-24(31-18-9-5-3-7-16(18)27)35-25(34-23)32-19-10-6-4-8-17(19)28/h3-14H,1-2H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

QOCPAZBKMSWNBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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